5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile
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Overview
Description
5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol This compound is a derivative of pyridine, a nitrogen-containing heterocycle, and features both amino and hydroxyethoxy functional groups
Preparation Methods
The synthesis of 5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 5-amino-2-pyridinecarbonitrile with ethylene glycol under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in synthetic chemistry.
Scientific Research Applications
5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile has several scientific research applications:
Industry: While not widely used in industrial applications, its derivatives may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile is not well-defined due to its primary use as a research chemical. its derivatives are known to interact with various molecular targets and pathways. For example, some derivatives have been shown to inhibit specific enzymes or receptors, leading to therapeutic effects in disease models . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
5-Amino-2-pyridinecarbonitrile: A simpler derivative lacking the hydroxyethoxy group, used in similar synthetic applications.
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds feature a fused pyrazole ring and exhibit a wide range of pharmacological properties.
Pyrimidine-5-carbonitrile derivatives: Known for their anticancer activities, these compounds share the nitrile functional group and are studied for their therapeutic potential.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
5-amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3O2/c9-4-6-3-7(10)8(11-5-6)13-2-1-12/h3,5,12H,1-2,10H2 |
InChI Key |
LDPXQPPEMHSJQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)OCCO)C#N |
Origin of Product |
United States |
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